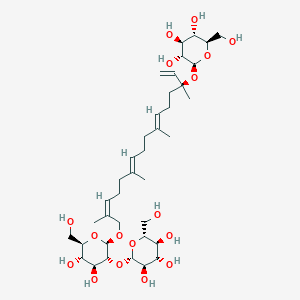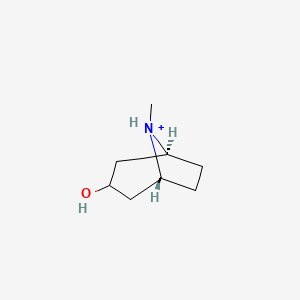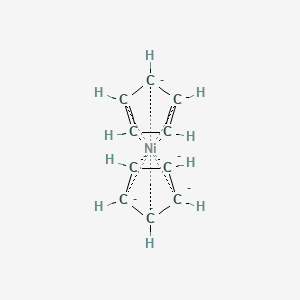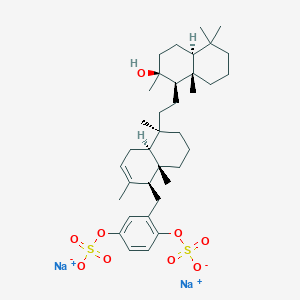
Lyciumoside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyciumoside II is a diterpene glycoside that is 20-hydroxygeranyllinalool substituted carrying beta-D-glucosyl and beta-D-glucosyl-(1->2)-beta-D-glucosyl residues at position O-3 and O-20 respectively. It has a role as a plant metabolite. It is a diterpene glycoside, a beta-D-glucoside and a sophoroside. It derives from a geranyllinalool.
Wissenschaftliche Forschungsanwendungen
Liver Protection and Hepatotoxicity Prevention : Lycium barbarum polysaccharides, a component related to Lyciumoside II, have been shown to protect against hepatic necrosis and oxidative stress induced by chemical toxins, suggesting potential use in preventing liver diseases (Xiao et al., 2012).
Nutritional and Medicinal Potential : Lycium, which contains Lyciumoside II, has a history of use in traditional medicine for anti-aging, improving eyesight, and nourishing the liver and kidneys. Modern research supports these uses, particularly highlighting the role of polysaccharides and other compounds in Lycium (Yao et al., 2018).
Antioxidant Activity : Studies indicate that Lycium ruthenicum, a plant rich in Lyciumoside II, plays a significant role in anti-oxidation due to its high level of phenolic compounds, which are crucial for pharmaceutical applications (Chen et al., 2018).
Muscle Endurance Improvement : An extract of Lycium barbarum, related to Lyciumoside II, has been shown to enhance muscle endurance by increasing the proportion of type IIa oxidative muscle fibers, suggesting its potential use in improving muscle fitness (Meng et al., 2020).
Quality Assessment of Lycium Products : A study focused on the quality assessment of commercial Lycium berries, including analysis of bio-active analytes like Lyciumoside II, to ensure the efficacy of these products in traditional Chinese medicine (Jarouche et al., 2019).
Anti-inflammatory Effects : Lycium Fruit water extract, which includes Lyciumoside II, has been found to have anti-inflammatory effects in macrophage cells, suggesting its potential therapeutic application in inflammatory diseases (Oh et al., 2012).
Neuroprotection : Lycium barbarum polysaccharides, associated with Lyciumoside II, have been demonstrated to have neuroprotective effects, including protection against β-amyloid peptide toxicity in neuronal cell cultures (Ho et al., 2007).
Potential in Treating Diabetes : Lycium barbarum polysaccharides have shown potential in treating type 2 diabetes, demonstrating hypoglycemic and lipid-lowering activity in patients (Cai et al., 2015).
Muscle Differentiation and Mitochondrial Biogenesis : Lycium chinense and its active compound, betaine, have been found to enhance muscle differentiation and mitochondrial biogenesis, indicating potential benefits for skeletal muscle function (Ma et al., 2019).
Eigenschaften
Produktname |
Lyciumoside II |
|---|---|
Molekularformel |
C38H64O17 |
Molekulargewicht |
792.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1 |
InChI-Schlüssel |
QAUYGCMOBFCRSP-ZEBUDOFZSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/CC/C=C(/C)\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C)CCC=C(C)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)

![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)








